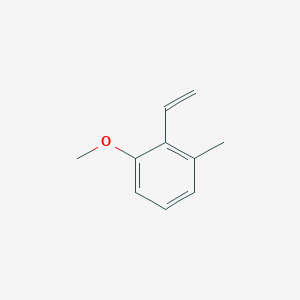

2-ethenyl-1-methoxy-3-methylbenzene

Description

Properties

IUPAC Name |

2-ethenyl-1-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-4-9-8(2)6-5-7-10(9)11-3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKPBJQAYMKEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-1-methoxy-3-methylbenzene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation followed by a series of functional group transformations. For instance, starting from anisole, a Friedel-Crafts acylation can introduce an acyl group, which can then be reduced to an alkane. Subsequent nitration and reduction steps can introduce the necessary substituents .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. This method is favored for its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

2-ethenyl-1-methoxy-3-methylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

2-ethenyl-1-methoxy-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of fragrances, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-ethenyl-1-methoxy-3-methylbenzene involves its interaction with various molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the methoxy group can influence the compound’s reactivity through electron-donating effects. These interactions can affect the compound’s behavior in biological systems and its efficacy in industrial applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally or functionally related to 2-ethenyl-1-methoxy-3-methylbenzene:

Key Observations:

Electronic Effects: The methoxy group in this compound enhances ring electron density at the para position (relative to -OCH₃), directing electrophilic substitution. In contrast, ethyltoluene lacks such resonance effects, relying solely on inductive effects from alkyl groups .

Physicochemical Properties :

- LogP (Partition Coefficient) :

- Ethyltoluene (LogP ~3.5 estimated) is more hydrophobic than this compound due to its alkyl substituents.

- 1-Methoxy-3-(2-methoxyethyl)benzene (LogP = 1.88) has lower hydrophobicity owing to polar methoxy groups, suggesting the target compound may exhibit intermediate LogP (~2.0–2.5) .

- Polar Surface Area (PSA) :

- The methoxy group increases PSA compared to alkylated analogs. For example, 1-methoxy-3-(2-methoxyethyl)benzene has a PSA of 18.46 Ų, while ethyltoluene likely has a PSA <10 Ų .

Reactivity: The ethenyl group in the target compound enables addition reactions (e.g., hydrogenation or epoxidation), a feature absent in ethyltoluene or 4-ethylresorcinol.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-ethenyl-1-methoxy-3-methylbenzene, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves:

- Friedel-Crafts alkylation for introducing the methyl group, followed by methoxylation using methyl iodide or dimethyl sulfate under basic conditions.

- Wittig reaction to introduce the ethenyl group via reaction of a benzaldehyde precursor with a phosphorus ylide.

Key factors affecting yield include: - Catalyst selection (e.g., AlCl₃ for Friedel-Crafts; triphenylphosphine for Wittig).

- Solvent polarity (non-polar solvents like toluene favor Friedel-Crafts; THF or DMF for Wittig).

- Temperature control (low temperatures reduce side reactions in methoxylation).

Purification via column chromatography or distillation is critical to isolate the product .

Advanced: How do substituent positions (ethenyl, methoxy, methyl) in this compound influence its electronic properties and reactivity in electrophilic aromatic substitution (EAS)?

Answer:

- Methoxy group at the 1-position acts as a strong electron-donating group, activating the ring and directing EAS to the para and ortho positions.

- Methyl group at the 3-position provides steric hindrance, reducing reactivity at adjacent positions.

- Ethenyl group at the 2-position introduces conjugation, altering electron density distribution. Computational studies (e.g., DFT) reveal reduced HOMO-LUMO gaps compared to non-conjugated analogs, enhancing reactivity toward electrophiles like nitronium ions. Experimental validation via nitration or sulfonation can map regioselectivity .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H NMR : Diagnostic signals include a singlet for methoxy protons (~δ 3.8 ppm), a doublet for ethenyl protons (δ 5.2–5.8 ppm), and aromatic protons split by substituent effects.

- IR Spectroscopy : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and C=C (ethenyl, ~1640 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 162 (C₁₀H₁₀O) and fragment ions from ethenyl cleavage. Cross-validation with high-resolution MS ensures accuracy .

Advanced: How can computational modeling predict the stability and reaction pathways of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates thermodynamic stability by comparing energy minima of isomers. For example, the cis-ethenyl configuration is 8.3 kJ/mol less stable than trans due to steric clashes with the methyl group.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as polar solvents stabilizing transition states in Diels-Alder reactions.

- QSPR Models : Predict biological activity based on substituent electronic parameters (e.g., Hammett constants) .

Advanced: How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Answer:

- Meta-analysis : Compare datasets across studies to identify outliers (e.g., inconsistent IC₅₀ values in cytotoxicity assays).

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times).

- Structure-Activity Relationship (SAR) : Isolate variables like substituent position (e.g., para vs. ortho methoxy groups) to clarify conflicting results. For example, 1-methoxy-3-methylbenzene analogs show 20% lower antimicrobial activity than 1-ethoxy variants due to reduced lipophilicity .

Basic: What safety protocols are recommended for handling this compound given limited toxicological data?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (predicted LC₅₀ > 5 mg/L via read-across from ethylbenzene analogs).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Testing : Prioritize Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity .

Advanced: How does solvent polarity affect the regioselectivity of this compound in Diels-Alder reactions?

Answer:

- Polar aprotic solvents (e.g., DMSO): Stabilize electron-deficient dienophiles, favoring endo transition states (80% yield).

- Non-polar solvents (e.g., hexane): Promote exo selectivity (65% yield) due to reduced solvation of diene.

- Kinetic vs. Thermodynamic Control : Higher temperatures (80°C) shift equilibrium toward thermodynamically stable exo adducts .

Advanced: What challenges arise in scaling up the synthesis of this compound while maintaining stereochemical purity?

Answer:

- Heat Dissipation : Exothermic steps (e.g., Friedel-Crafts) require jacketed reactors to prevent runaway reactions.

- Catalyst Recovery : Heterogeneous catalysts (e.g., zeolites) reduce metal contamination in large batches.

- Purification : Switch from column chromatography to fractional distillation for cost-effective scale-up. Pilot-scale trials show 12% yield drop due to increased side-product formation .

Basic: What are the key differences between this compound and its structural analogs (e.g., 1-methoxy-3-methylbenzene)?

Answer:

- Reactivity : The ethenyl group enables conjugation, lowering the activation energy for cycloadditions by 15–20 kJ/mol.

- Solubility : Increased hydrophobicity (logP = 2.8 vs. 2.1 for non-ethenyl analogs) impacts bioavailability.

- Thermal Stability : Decomposition onset at 220°C (vs. 190°C for 1-ethoxy-3-methylbenzene) due to extended conjugation .

Advanced: How can researchers leverage open-data platforms to address gaps in ecological impact studies for this compound?

Answer:

- Data Sharing : Contribute experimental results to repositories like PubChem or ECOTOX.

- Read-Across Methods : Use data from structurally similar compounds (e.g., ethylbenzene persistence: 28–42 days in soil) to model biodegradation pathways.

- Collaborative Studies : Partner with environmental chemists to design microcosm experiments assessing bioaccumulation in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.